Cas no 2138508-85-5 (Ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate)

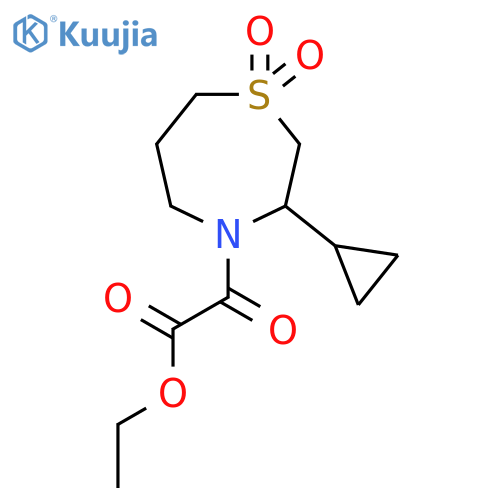

2138508-85-5 structure

商品名:Ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate

Ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate 化学的及び物理的性質

名前と識別子

-

- 2138508-85-5

- ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate

- EN300-765048

- Ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate

-

- インチ: 1S/C12H19NO5S/c1-2-18-12(15)11(14)13-6-3-7-19(16,17)8-10(13)9-4-5-9/h9-10H,2-8H2,1H3

- InChIKey: MBVCAPTWBBVXFD-UHFFFAOYSA-N

- ほほえんだ: S1(CCCN(C(C(=O)OCC)=O)C(C1)C1CC1)(=O)=O

計算された属性

- せいみつぶんしりょう: 289.09839388g/mol

- どういたいしつりょう: 289.09839388g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 5

- 重原子数: 19

- 回転可能化学結合数: 4

- 複雑さ: 463

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 89.1Ų

- 疎水性パラメータ計算基準値(XlogP): 0.7

Ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-765048-10.0g |

ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate |

2138508-85-5 | 95.0% | 10.0g |

$5283.0 | 2025-02-22 | |

| Enamine | EN300-765048-1.0g |

ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate |

2138508-85-5 | 95.0% | 1.0g |

$1229.0 | 2025-02-22 | |

| Enamine | EN300-765048-2.5g |

ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate |

2138508-85-5 | 95.0% | 2.5g |

$2408.0 | 2025-02-22 | |

| Enamine | EN300-765048-0.25g |

ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate |

2138508-85-5 | 95.0% | 0.25g |

$1131.0 | 2025-02-22 | |

| Enamine | EN300-765048-5.0g |

ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate |

2138508-85-5 | 95.0% | 5.0g |

$3562.0 | 2025-02-22 | |

| Enamine | EN300-765048-0.1g |

ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate |

2138508-85-5 | 95.0% | 0.1g |

$1081.0 | 2025-02-22 | |

| Enamine | EN300-765048-0.05g |

ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate |

2138508-85-5 | 95.0% | 0.05g |

$1032.0 | 2025-02-22 | |

| Enamine | EN300-765048-0.5g |

ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate |

2138508-85-5 | 95.0% | 0.5g |

$1180.0 | 2025-02-22 |

Ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate 関連文献

-

Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606

-

Young Hun Kang,Juwhan Ryu,Song Yun Cho,Kwang-Suk Jang J. Mater. Chem. A, 2015,3, 21428-21433

-

Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994

2138508-85-5 (Ethyl 2-(3-cyclopropyl-1,1-dioxo-1lambda6,4-thiazepan-4-yl)-2-oxoacetate) 関連製品

- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)

- 1700402-15-8(4-Pyrimidinecarboxylic acid, 2-cyclopropyl-5-methyl-, ethyl ester)

- 921513-90-8(N-{2-3-(4-ethoxyphenyl)-6-oxo-1,6-dihydropyridazin-1-ylethyl}-4-methoxybenzene-1-sulfonamide)

- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)

- 1361700-71-1(2-Hydroxy-3-nitro-5-(2,3,5-trichlorophenyl)pyridine)

- 2228597-56-4(3-(5-methoxypyridin-2-yl)-2,2-dimethylpropan-1-ol)

- 297146-16-8((2E)-N-tert-butyl-2-[(4-nitrophenyl)formamido]-3-phenylprop-2-enamide)

- 1361488-25-6(4'-(Chloromethyl)-2,4,6,2'-tetrachlorobiphenyl)

- 1365938-66-4(1-(difluoromethyl)-5-methyl-1H-pyrazole-4-carbaldehyde)

- 340310-05-6((2Z)-2-cyano-3-[4-(2,4-dinitrophenoxy)-3-methoxyphenyl]-N-(4-ethylphenyl)prop-2-enamide)

推奨される供給者

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jinan Hanyu Chemical Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量